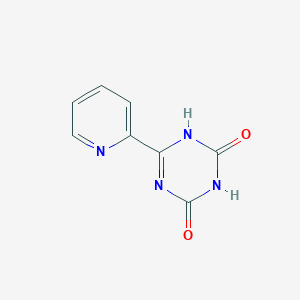
methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a bromine atom at the 4th position, a propan-2-yl group at the 1st position, and a methyl ester group at the 3rd position of the indazole ring
Méthodes De Préparation
The synthesis of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of 2-bromo-1-(propan-2-yl)benzene with hydrazine to form the indazole core, followed by esterification with methyl chloroformate to introduce the methyl ester group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and sodium hydroxide or hydrochloric acid for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with various biological targets.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins involved in signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate include other indazole derivatives such as:
Methyl 4-chloro-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-fluoro-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 4-iodo-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3 |
Clé InChI |
ZOIXBPGCVGDRLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


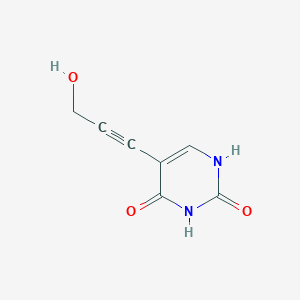




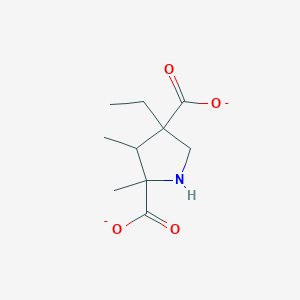
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)
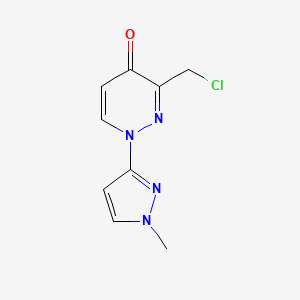
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
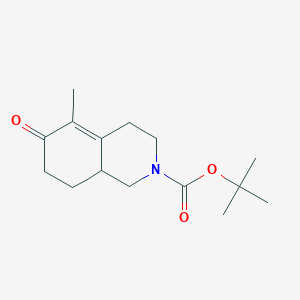

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
